2,3-Dinitrobenzaldehyde
Description
2,3-Dinitrobenzaldehyde is an aromatic aldehyde derivative featuring two nitro (-NO₂) groups at the 2- and 3-positions of the benzene ring.
This compound is primarily utilized in organic synthesis, particularly in the formation of heterocyclic derivatives. For instance, its reaction with diphenyl ether yields a naphtho[2,3-d]thiazole derivative (Compound 11), which exhibits antibacterial, antifungal, and plant growth regulatory properties . The proximity of nitro groups in the 2,3-positions likely influences its electronic and steric properties, impacting reactivity and biological activity.
Properties
CAS No. |
105031-19-4 |
|---|---|
Molecular Formula |
C7H4N2O5 |
Molecular Weight |
196.12 g/mol |
IUPAC Name |
2,3-dinitrobenzaldehyde |
InChI |
InChI=1S/C7H4N2O5/c10-4-5-2-1-3-6(8(11)12)7(5)9(13)14/h1-4H |
InChI Key |
MCIDYUGTJBLEST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Structure and Reactivity
The position of nitro substituents significantly alters electronic effects and reactivity:
Key Insight : The 2,3-isomer’s adjacent nitro groups create a stronger electron-deficient aromatic system, favoring nucleophilic aromatic substitution or condensation reactions, as seen in its thiazole derivative synthesis .
Market and Industrial Relevance
- 2,4-Dinitrobenzaldehyde : Widely traded globally, with market reports covering regional pricing, suppliers, and applications in chemical manufacturing .
- This compound : Less prominent in commercial reports; primarily cited in niche synthetic applications .
- 2,6-Dinitrobenzaldehyde: Limited commercial data but notable in toxicological research .
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